molecular formula C10H6FN3O2 B1433331 2-Cyano-6-fluoro-5-methyl-3-oxo-3,4-dihydroquinoxalin-1-ium-1-olate CAS No. 952587-05-2

2-Cyano-6-fluoro-5-methyl-3-oxo-3,4-dihydroquinoxalin-1-ium-1-olate

Cat. No. B1433331
M. Wt: 219.17 g/mol
InChI Key: BCWOZRNKAVDJTH-UHFFFAOYSA-N
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Description

“2-Cyano-6-fluoro-5-methyl-3-oxo-3,4-dihydroquinoxalin-1-ium-1-olate” is a chemical compound with the CAS Number: 952587-05-2. It has a molecular weight of 219.17 and its IUPAC name is 2-cyano-6-fluoro-5-methyl-3-oxo-3,4-dihydroquinoxaline 1-oxide .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H6FN3O2/c1-5-6(11)2-3-7-9(5)13-10(15)8(4-12)14(7)16/h2-3H,1H3,(H,13,15) . This code provides a specific description of the compound’s molecular structure, including the arrangement of its atoms and bonds.

Scientific Research Applications

Synthesis and Herbicidal Applications

  • Herbicide Synthesis : A study by Makino and Yoshioka (1987) described the synthesis of ethyl 2-[4-(3-fluoro-2-quinoxalinyloxy)phenoxy]propanoate, a fluoro analogue of the herbicide quizalofopethyl, showcasing the use of fluoroquinoxaline derivatives in agricultural chemistry for herbicidal purposes (Makino & Yoshioka, 1987).

Structural and Spectral Analysis

  • Structural Studies : Yao et al. (2013) conducted synthesis and structural characterization of two uracil derivatives, providing insight into the crystal structures and thermal stabilities of compounds with fluoro and chloro substituents, which could have implications for designing molecules with improved stability and specific interactions (Yao et al., 2013).

Antibacterial Agents

  • Antibacterial Compound Synthesis : Research on 1,4-dihydro-4-oxopyridinecarboxylic acids as antibacterial agents by Matsumoto et al. (1984) discussed the synthesis and structure-activity relationships of naphthyridine derivatives, highlighting the role of fluoro, cyano, and other substituents in enhancing antibacterial activity (Matsumoto et al., 1984).

Polymer Science

  • Copolymer Synthesis : Kharas et al. (2000) explored the synthesis and characterization of novel copolymers of trisubstituted ethylenes with styrene, where methyl 2-cyano-3-dihalophenyl-2-propenoates were used, indicating the utility of cyano- and fluoro-substituted compounds in developing materials with high glass transition temperatures and potential applications in polymer science (Kharas et al., 2000).

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has the signal word “Warning”. The hazard statements associated with it are H302, H312, and H332, which indicate that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

6-fluoro-5-methyl-1-oxido-3-oxo-4H-quinoxalin-1-ium-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6FN3O2/c1-5-6(11)2-3-7-9(5)13-10(15)8(4-12)14(7)16/h2-3H,1H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCWOZRNKAVDJTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1NC(=O)C(=[N+]2[O-])C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyano-6-fluoro-5-methyl-3-oxo-3,4-dihydroquinoxalin-1-ium-1-olate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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